2-((5-Bromopyrimidin-2-yl)amino)-2-cyclopropylpropan-1-ol
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Overview
Description
2-((5-Bromopyrimidin-2-yl)amino)-2-cyclopropylpropan-1-ol is a compound that features a bromopyrimidine moiety attached to a cyclopropylpropanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromopyrimidin-2-yl)amino)-2-cyclopropylpropan-1-ol typically involves the reaction of 5-bromopyrimidine with an appropriate cyclopropylpropanol derivative. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Suzuki-Miyaura coupling reaction, utilizing continuous flow reactors to enhance efficiency and yield. The use of safer and more environmentally friendly reagents is also a focus in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-((5-Bromopyrimidin-2-yl)amino)-2-cyclopropylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromopyrimidine moiety to other functional groups.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
2-((5-Bromopyrimidin-2-yl)amino)-2-cyclopropylpropan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((5-Bromopyrimidin-2-yl)amino)-2-cyclopropylpropan-1-ol involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to enzymes or receptors, inhibiting their activity. This interaction can affect various cellular pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyrimidine: A related compound with similar structural features.
5-Bromopyrimidine: Another similar compound used in various chemical reactions.
2-Amino-6-bromopyridine: Shares the bromopyrimidine moiety but differs in the position of the bromine atom.
Uniqueness
2-((5-Bromopyrimidin-2-yl)amino)-2-cyclopropylpropan-1-ol is unique due to its combination of a bromopyrimidine moiety with a cyclopropylpropanol structure. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C10H14BrN3O |
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Molecular Weight |
272.14 g/mol |
IUPAC Name |
2-[(5-bromopyrimidin-2-yl)amino]-2-cyclopropylpropan-1-ol |
InChI |
InChI=1S/C10H14BrN3O/c1-10(6-15,7-2-3-7)14-9-12-4-8(11)5-13-9/h4-5,7,15H,2-3,6H2,1H3,(H,12,13,14) |
InChI Key |
GEIBRXPQMMBRCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1CC1)NC2=NC=C(C=N2)Br |
Origin of Product |
United States |
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